![molecular formula C17H13N B14705691 6-Methyl-11H-benzo[A]carbazole CAS No. 14842-92-3](/img/structure/B14705691.png)
6-Methyl-11H-benzo[A]carbazole
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Overview
Description
6-Methyl-11H-benzo[A]carbazole is a polycyclic aromatic hydrocarbon with a molecular formula of C17H13N This compound is a derivative of carbazole, featuring a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-11H-benzo[A]carbazole typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of carbazole with methylating agents under acidic conditions. Another approach involves the cyclization of appropriate precursors using Lewis acid catalysts .
Industrial Production Methods: Industrial production of this compound may employ large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Cyclization and Rearrangement Reactions
The diverted Bischler–Napieralski reaction enables the synthesis of carbazole derivatives through nitrilium ion intermediates. For 6-methyl-11H-benzo[a]carbazole, this pathway involves:
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Nitrilium ion formation via activation of amide precursors.
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Spiroindolenine intermediate generation through nucleophilic attack at the indole C3 position.
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Plancher rearrangement to form dihydro-β-carboline derivatives (e.g., 2a in Scheme 3 of ).
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Styrylacetamide derivatives undergo regioselective cyclization based on substituent positions.
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Electron-donating groups (e.g., methyl) at α/β positions alter product distribution (e.g., 3v vs. 3w ).
Pd-Catalyzed Alkyne Annulation
A palladium-catalyzed method enables direct access to benzo[a]carbazole derivatives from internal alkynes and N-tosyl-iodoindoles ( ).
Reaction Conditions:
Component | Details |
---|---|
Catalyst | Pd(OAc)₂ (5 mol%) |
Ligand | PPh₃ (10 mol%) |
Solvent | DMF, 100°C, 12 h |
Yield Range | 65–85% ( ) |
Example Product :
Bromination
Free-radical bromination introduces halogens at electron-rich positions:
Substrate | Conditions | Product | Yield |
---|---|---|---|
This compound | NBS, CCl₄, 40°C, 6 h | 5,8-Dibromo derivative | 72% |
NBS, CH₂Cl₂, RT, 4 h | 5-Bromo derivative | 68% |
Amidation
Carboxylic acid derivatives react with amines under Mitsunobu-like conditions:
Acid Derivative | Amine | Catalyst | Yield |
---|---|---|---|
2-(6-Chloro-carbazol-2-yl)propanoic acid (10 ) | 2-(Methylsulfonamido)aniline | Pyridine, MsCl | 64% |
Michael Addition and Cascade Reactions
Divergent tandem Michael additions with α,α-dicyanomethylidenecarbazoles yield multifunctional benzo[a]carbazoles ( ):
Substrate | Conditions | Product | Yield |
---|---|---|---|
α,α-Dicyanomethylene-carbazole (4a ) | β-Nitrostyrene, Et₃N, EtOH, 5 h | 2-Amino-3-nitro-carbazole (9aa ) | 83% |
Key Observations :
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Et₃N in ethanol optimizes yield and regioselectivity.
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Substituents on β-nitrostyrenes influence electronic and steric outcomes.
Scientific Research Applications
6-Methyl-11H-benzo[A]carbazole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and heterocycles.
Biology: Studies have explored its potential as a biological probe due to its fluorescent properties.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive carbazole derivatives.
Mechanism of Action
The mechanism of action of 6-Methyl-11H-benzo[A]carbazole involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it may interact with enzymes and receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
11H-benzo[A]carbazole: Lacks the methyl group at the 6th position, resulting in different chemical reactivity and biological activity.
3,6-Dimethyl-9H-carbazole: Contains two methyl groups, leading to distinct electronic and steric properties.
4H-benzo[def]carbazole: Features a different ring fusion pattern, affecting its chemical behavior and applications
Properties
CAS No. |
14842-92-3 |
---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-methyl-11H-benzo[a]carbazole |
InChI |
InChI=1S/C17H13N/c1-11-10-12-6-2-3-7-13(12)17-16(11)14-8-4-5-9-15(14)18-17/h2-10,18H,1H3 |
InChI Key |
FELXDLPTDFPJNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4N3 |
Origin of Product |
United States |
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